molecular formula C14H11IN2 B1600202 1-benzyl-3-iodo-1H-indazole CAS No. 205643-28-3

1-benzyl-3-iodo-1H-indazole

Cat. No. B1600202
M. Wt: 334.15 g/mol
InChI Key: IVIIKKBMPVKPKO-UHFFFAOYSA-N
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Description

1-Benzyl-3-iodo-1H-indazole is a chemical compound with the linear formula C14H11IN2 . It has a molecular weight of 334.16 . The compound is solid in its physical form and should be stored at 4°C, protected from light .


Synthesis Analysis

The synthesis of 1H-indazole, which is the core structure of 1-benzyl-3-iodo-1H-indazole, has been studied extensively . A practical synthesis method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been developed using 2-fluoro and 2-hydroxyl benzaldehyde . A novel mechanism related to the synthesis of indazole has been proposed, which involves a hydrogen bond propelled mechanism .


Molecular Structure Analysis

The molecular structure of 1-benzyl-3-iodo-1H-indazole is defined by its InChI code: 1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been explored in various studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

It should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
    • First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles 3 in good to excellent yields .
  • Pharmaceutical Applications

    • Indazole-containing compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
    • The pharmaceutical value of 1H-indazoles mainly lies in their antitumor activities , while 2H-indazole and its derivatives exhibit more versatile bioactivities, such as anticancer, antiplatelet, antiproliferative, anti-tubercular, antimalarial, antimicrobial, antiviral, and anti-inflammatory activities .
  • Synthesis Methods

    • Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .
    • In a recent study, it was found that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .
  • Biologically Active Compounds

    • Indazole fragments have been investigated and applied in producing HIV protease inhibitors , serotonin receptor antagonists , aldol reductase inhibitors , and acetylcholinesterase inhibitors .
    • The pharmaceutical value of 1H-indazoles mainly lies in their antitumor activities , while 2H-indazole and its derivatives exhibit more versatile bioactivities, such as anticancer , antiplatelet , antiproliferative , anti-tubercular , antimalarial , antimicrobial , antiviral , and anti-inflammatory activities .
  • Synthesis Methods

    • Cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .
    • The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

1-benzyl-3-iodoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIKKBMPVKPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454046
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-iodo-1H-indazole

CAS RN

205643-28-3
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.49 g of 95% pure sodium hydride (59.0 mmol) were added in portions to a solution of 12.0 g (49.2 mmol) of 3-iodoindazole in 100 ml of anhydrous tetrahydrofuran under argon. After the mixture had been stirred at room temperature for 45 minutes, 7.02 ml (59.0 mmol) of benzyl bromide were added dropwise. The mixture was stirred overnight at room temperature, and diethyl ether and water were then added. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness on a rotary evaporator. The excess benzyl bromide was separated off by bulb tube distillation. The distillation residue gave a product in the form of an oil which gradually crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Cullen - 2017 - search.proquest.com
As one of the fundamental heterocyclic building blocks, indazole and its derivatives have spurred significant research interest and patented applications. In particular, C-7 substituted …
Number of citations: 3 search.proquest.com
KH Yu, K Tien, WC Wang, CH Chi, KC Tsai… - European Journal of …, 2023 - Elsevier
Neutrophils are the most abundant immune cells. However, neutrophil dysregulation leads to acute and chronic inflammation and is involved in various diseases. The aim of this study …
Number of citations: 3 www.sciencedirect.com
X Yang, P Knochel - Synlett, 2004 - thieme-connect.com
… Typical Procedure: Preparation of the Benzyl 3-Cyclopentanecarbonyl-1 H -indazole-4-carboxylic Acid Ethyl Ester (5): To a solution of 1-benzyl-3-iodo-1H-indazole-4-carboxylic acid …
Number of citations: 27 www.thieme-connect.com

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